2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide
Description
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c26-18(13-25-14-23-17-7-2-1-6-16(17)20(25)27)21-10-4-11-24-12-8-15-5-3-9-22-19(15)24/h1-3,5-9,12,14H,4,10-11,13H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSXAGLYUOYLJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCCN3C=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Cyclocondensation
Key parameters include:
- Temperature : 120°C optimal for ring closure.
- Solvent : DMF facilitates high yields compared to ethers or alcohols.
- Substituent effects : Electron-donating groups (e.g., methyl) at positions 4 or 5 of the pyridine ring improve yields, while electron-withdrawing groups (e.g., nitro) suppress cyclization.
Introduction of the Acetamide Side Chain
The acetamide group is introduced via nucleophilic acyl substitution. Enamine synthesis protocols suggest reacting chloroacetyl chloride with amines to form acetamides. For example, treating 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-amine with chloroacetyl chloride in DMF at 0–25°C yields N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)chloroacetamide. Subsequent displacement of the chloride with the quinazolinone nitrogen requires base-mediated conditions.
Coupling Quinazolinone with Chloroacetamide
In a representative procedure from PMC, quinazolin-4(1H)-one derivatives are alkylated using chloroacetamide intermediates in the presence of potassium carbonate. Stirring equimolar amounts of quinazolinone and N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)chloroacetamide in DMF at 80°C for 12 hours affords the target compound after column chromatography.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
- 1H NMR : The quinazolinone NH proton resonates at δ 10.2–10.5 ppm, while the acetamide NH appears at δ 8.3–8.5 ppm.
- 13C NMR : The quinazolinone carbonyl carbons are observed at δ 165–170 ppm, and the acetamide carbonyl at δ 170–172 ppm.
- HRMS : Molecular ion peaks confirm the molecular formula C19H18N5O2.
X-ray Crystallography
Single-crystal X-ray diffraction of analogous quinazolinone-acetamide hybrids confirms the planar quinazolinone ring and the orientation of the acetamide side chain.
Yield Optimization and Challenges
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | DMF, 120°C, 20 h | 51–86 | |
| Chloroacetamide formation | DMF, 0–25°C, 4–5 h | 70–85 | |
| Final coupling | DMF, K2CO3, 80°C, 12 h | 60–75 |
Challenges include:
- Steric hindrance : Bulky pyrrolopyridine groups reduce coupling efficiency.
- Purification : Column chromatography with ethyl acetate/hexane (7:3) separates the product from unreacted starting materials.
Alternative Synthetic Routes
Urea Intermediate Pathway
An alternative route involves synthesizing N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)urea, followed by cyclocondensation with ethyl anthranilate. However, this method yields <30% due to competing side reactions.
Click Chemistry Approach
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) could attach the pyrrolopyridine moiety post-acetamide formation, but this requires pre-functionalized alkynes and azides, complicating the synthesis.
Scalability and Industrial Feasibility
The patent CN104892448A highlights the economic benefits of using acetic acid and ammonia for acetamide synthesis. Scaling the target compound’s production would require:
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like potassium carbonate.
Major Products Formed
Oxidation: Quinazolinone derivatives with different oxidation states.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with a quinazoline core exhibit significant anticancer activity. The presence of the pyrrolo[2,3-b]pyridine moiety in this compound may enhance its interaction with specific molecular targets involved in cancer proliferation. For example, studies have shown that quinazoline derivatives can inhibit various protein kinases that are crucial for cancer cell survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screenings against common bacterial strains such as Staphylococcus aureus and Escherichia coli have demonstrated promising results, suggesting potential applications in developing new antibiotics .
Neuroprotective Effects
Emerging research points towards neuroprotective properties of quinazoline derivatives. The structural features of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide may contribute to its ability to modulate neuroinflammatory pathways, making it a candidate for treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinazoline or pyridine rings can significantly influence biological activity. For instance, modifications at specific positions have been correlated with enhanced selectivity towards particular protein targets .
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Cancer Cell Lines : A study evaluated the compound's effects on different cancer cell lines and found IC50 values in the low micromolar range, indicating potent anticancer activity.
- Antimicrobial Testing : In another study, the compound was tested against a panel of bacterial strains using disc diffusion methods. It showed significant inhibition zones compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide involves its interaction with specific molecular targets. The compound binds to the active site of enzymes or receptors, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, thereby modulating cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares key motifs with the following classes of molecules:
- Quinazolinone derivatives: Compounds like gefitinib and erlotinib incorporate quinazolinone cores but lack the pyrrolopyridine-acetamide chain, focusing instead on aniline substituents for EGFR inhibition.
- Dual heterocyclic systems: Hybrids like 3-(4-chlorophenyl)-1-phenylpyrazolo[3,4-b]pyridin-6(7H)-one emphasize chlorophenyl and phenyl groups, contrasting with the target compound’s unsubstituted quinazolinone and pyrrolopyridine.
Hydrogen Bonding and Crystallography
- Quinazolinone moiety: The 4-oxo group acts as a strong hydrogen-bond acceptor, while the NH in the dihydroquinazolinyl group serves as a donor. This facilitates dimeric or chain-like motifs in crystal packing .
- Pyrrolopyridine group: The nitrogen-rich system can participate in C–H···N interactions, enhancing lattice stability. Graph set analysis (as per Etter’s formalism) would classify these patterns as D (donor) or A (acceptor) motifs .
Physicochemical Properties
Biological Activity
The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Antitumor Activity
Preliminary studies indicate that derivatives of quinazoline and pyrrolo[2,3-b]pyridine exhibit significant antitumor activity. For instance, compounds containing the pyrrolo[3,4-c]pyridine scaffold have shown efficacy against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on ovarian and breast cancer cells while maintaining low toxicity to normal cells .
Anti-inflammatory Properties
Compounds similar to This compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. For example, a related quinazolinone derivative displayed a COX-2 inhibition rate of 47.1% at a concentration of 20 μM . This suggests potential utility in treating inflammatory conditions.
Antimycobacterial Activity
Research has highlighted the antimycobacterial properties of pyrrolo[2,3-b]pyridine derivatives. Some compounds have been found to inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) demonstrating effectiveness at low concentrations . This positions similar structures as promising candidates for tuberculosis treatment.
The mechanisms through which This compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction with specific molecular targets such as kinases and COX enzymes plays a crucial role in its pharmacological activity. Molecular docking studies have indicated favorable binding affinities with target proteins involved in cancer progression and inflammation .
Case Studies and Experimental Findings
A series of experiments have been conducted to evaluate the biological activity of related compounds:
Q & A
Basic: What synthetic routes and optimization strategies are recommended for preparing this compound?
Answer:
The synthesis typically involves multi-step organic reactions, leveraging nucleophilic substitutions and cyclization. Key steps include:
- Condensation reactions between quinazolinone derivatives and pyrrolopyridine-containing intermediates under reflux conditions (e.g., ethanol, acetonitrile) .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (piperidine) to enhance reaction efficiency .
- Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, while ethanol aids in cyclization .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), monitored via TLC/HPLC .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks, particularly for the dihydroquinazolinone and pyrrolopyridine moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state interactions .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
Advanced: How can researchers resolve discrepancies in biological activity data between this compound and structural analogs?
Answer:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., substituents on the quinazolinone ring) and test against target proteins (e.g., kinases) .
- Docking simulations : Use molecular modeling tools to compare binding affinities with analogs, identifying steric/electronic mismatches .
- Dose-response assays : Validate activity trends across multiple cell lines to rule out cell-specific effects .
- Meta-analysis : Cross-reference published data on analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to identify consensus mechanisms .
Advanced: What strategies address low yield or purity during synthesis?
Answer:
- Reaction optimization : Adjust stoichiometry (e.g., excess acylating agents) and temperature (e.g., 0–5°C for sensitive intermediates) .
- In-situ monitoring : Use HPLC-MS to detect side products (e.g., hydrolysis byproducts) and terminate reactions at optimal conversion .
- Workup modifications : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar impurities .
- Catalyst screening : Test Pd-based catalysts for coupling steps to reduce unwanted dimerization .
Advanced: How to design experiments to elucidate the role of specific moieties in biological activity?
Answer:
- Fragment-based deletion : Synthesize truncated analogs (e.g., removing the pyrrolopyridine group) and compare IC₅₀ values in enzyme assays .
- Isotopic labeling : Incorporate ¹⁵N/¹³C labels into the acetamide group for tracking metabolic stability via MS .
- Hydrogen-bond mutagenesis : Replace hydrogen-bond donors (e.g., NH groups) with methyl to assess interaction loss in crystallography .
- Pharmacophore mapping : Overlay active/inactive analogs to identify essential spatial features (e.g., planar quinazolinone core) .
Advanced: What experimental approaches validate target engagement in cellular models?
Answer:
- Cellular thermal shift assays (CETSA) : Monitor protein-ligand stability under heat stress to confirm target binding .
- Pull-down assays : Use biotinylated probes to isolate compound-bound proteins for MS identification .
- Kinase profiling panels : Screen against 100+ kinases to rule off-target effects .
- CRISPR knockouts : Eliminate putative targets (e.g., EGFR) to assess activity loss in viability assays .
Advanced: How to analyze conflicting crystallographic data for hydrogen-bonding patterns?
Answer:
- Graph-set analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., R₂²(8) rings) and compare with literature .
- Dynamic vs. static disorder : Use SHELXL’s ADPs to distinguish thermal motion from true structural ambiguity .
- High-pressure crystallography : Collect data at varying pressures to stabilize transient interactions .
- Computational validation : Compare DFT-optimized geometries with experimental data to resolve ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
